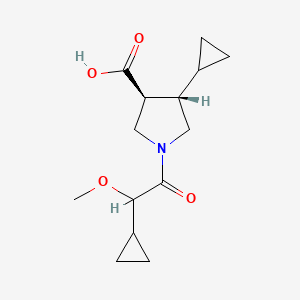![molecular formula C20H21NO4 B7341168 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid](/img/structure/B7341168.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid, also known as MCCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCCB is a member of the benzoic acid family and has a unique molecular structure that allows it to interact with specific biological targets.
作用机制
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid is believed to exert its therapeutic effects through its interaction with specific biological targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation and pain by modulating the activity of specific proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and have neuroprotective effects. This compound has also been shown to modulate specific protein activity and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has shown potential therapeutic applications in various scientific research studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.
未来方向
There are several potential future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid. One direction could involve further investigation into its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction could involve studying its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological targets.
合成方法
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid involves several steps starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with chloroacetyl chloride to form 3-(3-methoxyphenyl)cyclobutanone chloroacetyl derivative. This derivative is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of the amide with 4-bromobenzoic acid to form this compound.
科学研究应用
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in treating inflammation and pain.
属性
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(19(22)13-6-8-14(9-7-13)20(23)24)17-10-16(11-17)15-4-3-5-18(12-15)25-2/h3-9,12,16-17H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLGFVBRLOXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![3-[(3-bromophenyl)methyl-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]propanoic acid](/img/structure/B7341095.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid](/img/structure/B7341101.png)
![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)

![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341147.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7341166.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
![(2R,6R)-4-benzyl-6-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]morpholine-2-carboxamide](/img/structure/B7341182.png)
![(6S)-6-[2-(3-fluorophenyl)-3-methylpyrrolidine-1-carbonyl]-1,3-diazinane-2,4-dione](/img/structure/B7341189.png)
